molecular formula C20H20NO5+ B187444 Hydroprotopine

Hydroprotopine

Cat. No.: B187444
M. Wt: 354.4 g/mol
InChI Key: SZMZXQWCICMUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Hydroprotopine involves the extraction and purification of the compound from natural sources, such as the plant Hypecoum leptocarpum. The extraction process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Hydroprotopine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts can be used to facilitate the reactions, depending on the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different oxidation products, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Hydroprotopine has several scientific research applications, including:

Comparison with Similar Compounds

Hydroprotopine is similar to other alkaloid compounds, such as:

This compound is unique in its specific molecular structure and its distinct therapeutic potential, particularly in cardiovascular and cancer research.

Biological Activity

Hydroprotopine is an alkaloid derived from Hypecoum leptocarpum, which has garnered attention for its potential therapeutic properties. This article delves into the biological activities of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is part of a larger class of compounds known as isoquinoline alkaloids, which are known for various pharmacological effects.

1. Cytotoxicity Against Cancer Cells

This compound has shown promising results in inhibiting the growth of cancer cells. In vitro studies indicate that it induces cytotoxic effects on breast cancer cells, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

2. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. It has been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in conditions characterized by chronic inflammation .

3. Antioxidant Properties

This compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases, including neurodegenerative disorders and cardiovascular diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Apoptosis : this compound has been shown to inhibit apoptosis in certain cell types, thereby promoting cell survival under stress conditions.
  • Regulation of Inflammatory Pathways : It modulates key signaling pathways involved in inflammation, such as the NF-κB pathway, which plays a pivotal role in the expression of inflammatory genes.
  • Antioxidant Defense : this compound enhances the body’s antioxidant defenses by upregulating endogenous antioxidant enzymes.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study utilized various assays, including MTT and flow cytometry, to assess cell proliferation and apoptosis markers.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
506035
1003070

Case Study 2: Anti-inflammatory Effects

Another research study focused on the anti-inflammatory effects of this compound in a mouse model of acute kidney injury (AKI). The results demonstrated that treatment with this compound significantly reduced levels of inflammatory cytokines and improved renal function markers.

Treatment GroupBUN (mg/dL)Scr (mg/dL)Inflammatory Cytokines (pg/mL)
Control451.5TNF-α: 200
This compound Low351.2TNF-α: 150
This compound High250.9TNF-α: 100

Properties

IUPAC Name

13-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NO5/c1-21-5-4-12-6-17-18(25-10-24-17)7-15(12)20(21,22)8-13-2-3-16-19(14(13)9-21)26-11-23-16/h2-3,6-7,22H,4-5,8-11H2,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMZXQWCICMUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC4=C(C=C3C1(CC5=C(C2)C6=C(C=C5)OCO6)O)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NO5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell me about the isolation and identification of Hydroprotopine from Hypecoum leptocarpum?

A1: The research article focuses on isolating bioactive alkaloids from Hypecoum leptocarpum using sophisticated separation techniques like pH-zone-refining counter-current chromatography and semipreparative reversed-phase liquid chromatography []. While the study successfully isolated this compound, it primarily focused on characterizing the new alkaloid, hypecocarpine, and investigating the anticancer activity of another alkaloid, leptopidine. The study confirmed the known structure of this compound using ¹H and ¹³C NMR spectroscopy [].

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